molecular formula C16H21NO4 B3021956 3-(2-Hydroxy-phenylcarbamoyl)-1,2,2-trimethyl-cyclopentanecarboxylic acid CAS No. 313705-18-9

3-(2-Hydroxy-phenylcarbamoyl)-1,2,2-trimethyl-cyclopentanecarboxylic acid

Cat. No.: B3021956
CAS No.: 313705-18-9
M. Wt: 291.34 g/mol
InChI Key: UAGPWYKSZXTIMQ-UHFFFAOYSA-N
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Description

The compound “3-(2-Hydroxy-phenylcarbamoyl)-1,2,2-trimethyl-cyclopentanecarboxylic acid” is a boron-containing compound . Boron compounds have been widely studied in medicinal chemistry due to their ability to readily bind with carbohydrates in water . They are generally considered non-toxic .


Synthesis Analysis

Boronic acids, which are part of the compound, can be used as building blocks and synthetic intermediates . They were first synthesized in 1860 by Edward Frankland . The synthesis of boronic acid derivatives has been reported over the last decade .


Molecular Structure Analysis

The molecular formula of the compound is C15H15NO4 . Boronic acids are the most commonly studied boron compound in organic chemistry .


Chemical Reactions Analysis

Boronic acids are valuable for several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration . The Suzuki–Miyaura coupling reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 273.29 . Boronic acids are stable and generally non-toxic . They are found in nature in high concentrations, mainly in vegetables, fruits, and nuts .

Scientific Research Applications

Supramolecular Self-Assembly

Research on homologous compounds, such as 2-hydroxy-1-cyclopentanecarboxylic acids, has revealed patterns of supramolecular self-assembly characterized by tetrameric R44(12) rings of C2 symmetry. These structures are significant for understanding molecular packing and designing materials with specific physical properties (Kălmăn et al., 2002).

Synthetic Methodology

The synthesis of structurally complex molecules, such as the unique C20 amino acid Adda found in cyanobacterial hepatotoxins, involves steps that may be relevant to synthesizing compounds like 3-(2-Hydroxy-phenylcarbamoyl)-1,2,2-trimethyl-cyclopentanecarboxylic acid. These synthetic routes can offer insights into constructing molecules with intricate architectures (Namikoshi et al., 1989).

Functionalized Cyclopentane Derivatives

Studies on the selective fluorination of camphoric acid to produce fluorinated cyclopentane derivatives highlight the chemical versatility of cyclopentane rings, which could be applicable in modifying the structure of interest for specific functionalities (Dmowski & Kozłowski, 1997).

Polymer Building Blocks

The identification of 2-hydroxyisobutyric acid (2-HIBA) as a biobased building block for polymer synthesis, due to its tertiary carbon atom, suggests that similarly structured compounds like this compound could serve as novel monomers in polymer chemistry, offering sustainable alternatives to traditional petrochemical-based materials (Rohwerder & Müller, 2010).

Future Directions

The interest in boronic acids and their derivatives has been growing, especially after the discovery of the drug bortezomib . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that there is potential for future research and development of new promising drugs using boronic acids .

Properties

IUPAC Name

3-[(2-hydroxyphenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-15(2)10(8-9-16(15,3)14(20)21)13(19)17-11-6-4-5-7-12(11)18/h4-7,10,18H,8-9H2,1-3H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGPWYKSZXTIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC1(C)C(=O)O)C(=O)NC2=CC=CC=C2O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387035
Record name 3-(2-Hydroxy-phenylcarbamoyl)-1,2,2-trimethyl-cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5968-14-9
Record name 3-(2-Hydroxy-phenylcarbamoyl)-1,2,2-trimethyl-cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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